molecular formula C8H8BrF2N B12978690 3-Bromo-4-difluoromethyl-benzylamine

3-Bromo-4-difluoromethyl-benzylamine

Cat. No.: B12978690
M. Wt: 236.06 g/mol
InChI Key: KBPMBJSAANVGCM-UHFFFAOYSA-N
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Description

3-Bromo-4-difluoromethyl-benzylamine is an organic compound that features a benzylamine core substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3-Bromo-4-difluoromethyl-benzylamine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-difluoromethyl-benzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzylamines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

3-Bromo-4-difluoromethyl-benzylamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Research: It can be used to study the effects of difluoromethyl and bromine substitutions on biological activity and molecular interactions.

Mechanism of Action

The mechanism by which 3-Bromo-4-difluoromethyl-benzylamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-trifluoromethyl-benzylamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Bromo-3-difluoromethyl-benzylamine: Positional isomer with the bromine and difluoromethyl groups swapped.

Uniqueness

3-Bromo-4-difluoromethyl-benzylamine is unique due to the specific positioning of the bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

[3-bromo-4-(difluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H8BrF2N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H,4,12H2

InChI Key

KBPMBJSAANVGCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)C(F)F

Origin of Product

United States

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